苏洛培南艾扎罗昔
描述
Sulopenem etzadroxil is a penem antibiotic agent . It is more stable than imipenem against swine and human dehydropeptidase-Is . It is one of the antibiotics that do not induce the appearance of subclones resistant to the drug . It is pending FDA approval for treatment of urinary tract infections in patients with a quinolone-resistant pathogen .
Synthesis Analysis
Sulopenem etzadroxil is a pro-drug of sulopenem (CP-70,429) designed to enhance its bioavailability . A Phase 1 study was performed to evaluate the effect of food and probenecid on the pharmacokinetics, safety, and tolerability of sulopenem etzadroxil .Molecular Structure Analysis
The molecular formula of Sulopenem etzadroxil is C19H27NO7S3 . Its average mass is 477.615 Da and its monoisotopic mass is 477.094971 Da . The chemical structure of sulopenem shares properties of penicillins, cephalosporins, and carbapenems .Chemical Reactions Analysis
Sulopenem etzadroxil is available as an oral prodrug formulation, which is hydrolyzed by intestinal esterases, resulting in active sulopenem . In early studies, the S isomer of CP-65,207, later developed as sulopenem, demonstrated greater absorption, higher drug concentrations in the urine, and increased stability against the renal enzyme dehydropeptidase-1 compared with the R isomer .Physical And Chemical Properties Analysis
The chemical structure of sulopenem shares properties of penicillins, cephalosporins, and carbapenems . Sulopenem is available as an oral prodrug formulation, sulopenem etzadroxil, which is hydrolyzed by intestinal esterases, resulting in active sulopenem .科学研究应用
治疗复杂性尿路感染的疗效
苏洛培南艾扎罗昔与丙磺舒联合用于治疗复杂性尿路感染 (cUTI) 的疗效和安全性已得到评估。它与厄他培南进行了比较,然后是口服环丙沙星或阿莫西林-克拉维酸。研究发现,苏洛培南随后口服苏洛培南-艾扎罗昔/丙磺舒并不劣于厄他培南随后口服递减疗法,这主要是由于接受环丙沙星治疗的患者无症状菌尿的发生率较低 (Dunne 等,2020)。
苏洛培南艾扎罗昔的药代动力学
一项针对健康受试者的 I 期研究调查了单独或与丙磺舒联合口服苏洛培南艾扎罗昔的药代动力学。研究发现,丙磺舒使空腹状态下苏洛培南的曲线下面积 (AUC) 增加 28%,并延长了超过最低抑菌浓度 (MIC) 的平均时间 (Dunne 等,2018)。
对炭疽杆菌的疗效
研究还探讨了苏洛培南对生物威胁病原体炭疽杆菌的疗效。在小鼠模型中,研究表明苏洛培南在体内具有活性,其治疗组的存活率在统计学上不劣于环丙沙星对照组,表明其作为新型广谱口服医疗对策的潜力 (Puttagunta 等,2022)。
女性的非复杂性尿路感染
一项研究比较了口服苏洛培南艾扎罗昔/丙磺舒与环丙沙星对成年女性非复杂性尿路感染 (uUTI) 的疗效和安全性,发现苏洛培南对喹诺酮非易感病原体的患者优于环丙沙星。然而,在治疗喹诺酮易感病原体方面,它并不逊色 (Dunne 等,2020)。
对肠杆菌科分离株的活性
评估了苏洛培南艾扎罗昔对 UTI 或腹腔内感染患者肠杆菌科分离株的活性。该研究支持其针对革兰氏阴性感染的进一步临床开发,因为它对通常与 UTI 和复杂腹腔内感染有关的生物具有有效的体外活性 (Puttagunta 等,2018)。
安全和危害
Sulopenem etzadroxil is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wash hands thoroughly after handling, not to eat, drink or smoke when using this product, and to wear protective gloves/protective clothing/eye protection/face protection . In case of ingestion, it is advised not to induce vomiting and to seek medical advice . In case of skin contact, it is recommended to wash with plenty of water . In case of inhalation, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .
未来方向
Iterum Therapeutics plans to resubmit their New Drug Application (NDA) for oral sulopenem for the treatment of uUTI in the second quarter of 2024 . They will also be focusing on a strategic process to sell, license, or otherwise dispose of their rights to sulopenem with the goal of maximizing value for their stakeholders .
属性
IUPAC Name |
2-ethylbutanoyloxymethyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1R,3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO7S3/c1-4-11(5-2)17(23)26-9-27-18(24)14-19(28-12-6-7-30(25)8-12)29-16-13(10(3)21)15(22)20(14)16/h10-13,16,21H,4-9H2,1-3H3/t10-,12+,13+,16-,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPVNGWRLGHULH-CSOWVJSESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)OCOC(=O)C1=C(SC2N1C(=O)C2C(C)O)SC3CCS(=O)C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)C(=O)OCOC(=O)C1=C(S[C@H]2N1C(=O)[C@@H]2[C@@H](C)O)S[C@H]3CC[S@@](=O)C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO7S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635293 | |
Record name | 2-ethylbutanoyloxymethyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1R,3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sulopenem etzadroxil | |
CAS RN |
1000296-70-7 | |
Record name | Sulopenem etzadroxil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16335 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-ethylbutanoyloxymethyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1R,3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SULOPENEM ETZADROXIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/492M3I304T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。